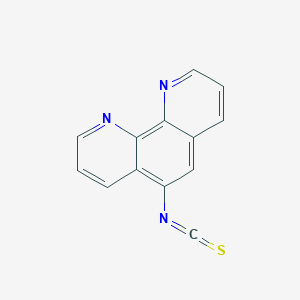

5-Isothiocyanato-1,10-phenanthroline

説明

Contextualization within Phenanthroline Chemistry and Derivatization

1,10-Phenanthroline (B135089) (phen) is a heterocyclic organic compound composed of three fused rings, containing two nitrogen atoms in specific positions. wikipedia.org It is renowned in coordination chemistry for its ability to act as a bidentate ligand, meaning it can bind to a single metal ion at two points through its nitrogen atoms, forming stable five-membered ring complexes. researchgate.net This strong and rigid binding capability has made phenanthroline and its derivatives fundamental components in areas such as analytical chemistry for metal ion detection, catalysis, and the development of materials with specific photophysical properties. chim.itchemicalbook.comresearchgate.net

The chemistry of phenanthroline is rich with possibilities for derivatization, where different functional groups are attached to the phenanthroline core to modify its properties and applications. rsc.orgrsc.org Functionalization can alter the electronic properties, solubility, and steric environment of the ligand, which in turn influences the characteristics of the resulting metal complexes. researchgate.net For instance, the introduction of amino groups, as in 5-amino-1,10-phenanthroline, provides a site for further chemical modification. chim.it 5-Isothiocyanato-1,10-phenanthroline is a prime example of such a derivative, where the isothiocyanate group is strategically placed on the phenanthroline scaffold.

Significance of the Isothiocyanate Functional Group for Chemical Reactivity

The isothiocyanate group (–N=C=S) is a highly reactive functional group valued in synthetic chemistry. wikipedia.orgchemrxiv.org Its reactivity stems from the electrophilic nature of the central carbon atom, which is susceptible to attack by nucleophiles. wikipedia.org This allows for the formation of covalent bonds with a variety of nucleophilic groups, most notably primary amines and thiols. researchgate.net

The reaction with a primary amine yields a stable thiourea (B124793) linkage, a cornerstone of bioconjugation chemistry. chemrxiv.orgresearchgate.net This specific reactivity enables the covalent attachment of the isothiocyanate-containing molecule to proteins, peptides, and other biomolecules that possess accessible amine groups. researchgate.net This process is fundamental in creating labeled antibodies, fluorescent probes, and other targeted molecular tools. The reaction with thiols forms a dithiocarbamate (B8719985) linkage. researchgate.net The pH of the reaction environment can influence the selectivity, with reactions with amines being more favorable under alkaline conditions. researchgate.net This controlled reactivity makes the isothiocyanate group an excellent tool for chemists to permanently link the phenanthroline unit to other molecules of interest. nih.gov

Overview of Principal Research Trajectories for the Compound

The unique bifunctional nature of this compound dictates its primary research applications, which largely revolve around its use as a linker or labeling agent.

A major research trajectory involves the development of novel analytical reagents and sensors. By first coordinating a metal ion with the phenanthroline moiety to create a complex with desirable properties (e.g., luminescence or redox activity), the entire complex can then be attached to a target molecule or surface via the isothiocyanate group. This strategy is employed to design probes for bioimaging and assays.

Another significant area of research is in the field of medicinal chemistry and drug design. Phenanthroline derivatives themselves have shown potential as anticancer and antimicrobial agents. chemicalbook.comnih.govnih.gov The isothiocyanate group allows for the conjugation of these phenanthroline-based structures to targeting moieties, such as antibodies or peptides, to create drug conjugates that can be directed specifically to diseased cells, potentially increasing efficacy and reducing side effects. researchgate.net

Furthermore, in materials science, this compound can be used to anchor metal complexes to surfaces or polymer backbones. chim.it This can lead to the creation of new materials with tailored catalytic, optical, or electronic properties. For example, immobilizing a catalytically active phenanthroline metal complex onto a solid support can facilitate catalyst recovery and reuse.

Compound Data

Structure

3D Structure

特性

IUPAC Name |

5-isothiocyanato-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7N3S/c17-8-16-11-7-9-3-1-5-14-12(9)13-10(11)4-2-6-15-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZAFRFYNRUUPFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392422 | |

| Record name | 5-isothiocyanato-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75618-99-4 | |

| Record name | 5-isothiocyanato-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Synthetic Pathways to 5-Isothiocyanato-1,10-phenanthroline

The generation of the isothiocyanate functional group on the 1,10-phenanthroline (B135089) scaffold is most commonly achieved through the chemical modification of an amino-substituted precursor.

The principal and most direct route to this compound involves the derivatization of its amino analogue, 5-Amino-1,10-phenanthroline. This transformation leverages the nucleophilic character of the primary amine group. The reaction of the amine with a suitable thiocarbonylating agent results in the formation of the desired isothiocyanate. This method is widely adopted due to the relative accessibility of the 5-amino precursor and the efficiency of the conversion reaction. nih.gov The isothiocyanate group is a versatile functional handle used for conjugation, particularly in the development of molecular probes and complexes.

Thiophosgene (B130339) (CSCl₂) is the classic and most frequently employed reagent for converting primary amines into isothiocyanates. nih.govresearchgate.net The reaction between 5-Amino-1,10-phenanthroline and thiophosgene provides a direct and established pathway to this compound. This reaction is typically performed in an anhydrous solvent under an inert atmosphere. A base, such as sodium acetate (B1210297), is often included to neutralize the hydrochloric acid (HCl) generated as a byproduct during the reaction. The reaction of primary amines with thiophosgene is a cornerstone method for isothiocyanate synthesis. nih.gov

Table 1: Synthesis of this compound

| Precursor | Reagent | Base | Solvent | Conditions | Product | Ref. |

| 5-Amino-1,10-phenanthroline | Thiophosgene | Sodium Acetate | Anhydrous Solvent | Stirred for ~7 hours under nitrogen | This compound |

Alternative Synthetic Approaches for Functionalization

While the conversion of the 5-amino group is the most direct route to the title compound, the broader field of 1,10-phenanthroline chemistry encompasses numerous functionalization strategies that represent alternative approaches to creating diverse derivatives. nih.gov These methods provide a toolbox for chemists to introduce various functional groups onto the phenanthroline backbone, which could be adapted for synthesizing isothiocyanate analogues or other useful intermediates. nih.govresearchgate.net

Key strategies include:

Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions are widely used to functionalize halogenated 1,10-phenanthrolines. researchgate.net This allows for the introduction of a wide variety of substituents.

C–H Functionalization: Direct functionalization of C–H bonds offers an efficient way to modify the phenanthroline core without pre-functionalization, such as halogenation. researchgate.netacs.org

Nucleophilic Aromatic Substitution (SNAr): The reaction of halogenated phenanthrolines, particularly 2-halophenanthrolines, with various nucleophiles is a site-specific method for introducing new functional groups. acs.orgresearchgate.net

Organolithium Addition: The reaction of 1,10-phenanthroline with organolithium reagents can lead to substituted products, typically at the 2- and 9-positions. researchgate.net

These general strategies highlight the versatility of the 1,10-phenanthroline platform for designing polyfunctional ligands for applications ranging from catalysis to supramolecular chemistry. nih.gov

Precursor Synthesis and Intermediates

The synthesis of this compound is critically dependent on the availability of its key precursors, 5-Amino-1,10-phenanthroline and the ultimate starting material, 5-Nitro-1,10-phenanthroline (B1664666).

5-Amino-1,10-phenanthroline is an essential intermediate in the synthesis of the target isothiocyanate. It is almost exclusively prepared via the reduction of 5-Nitro-1,10-phenanthroline. The amino group at the 5-position makes this compound a valuable ligand in its own right, capable of forming stable complexes with various metal ions and serving as a building block for more complex structures. rsc.orgnih.gov

Common synthetic methods for its preparation include:

Catalytic Hydrogenation: The nitro group is reduced to an amine using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This method is often quantitative and proceeds under mild conditions.

Chemical Reduction: An alternative method involves the use of hydrazine (B178648) hydrate (B1144303) as a reducing agent with a Raney nickel catalyst. uctm.edu

Table 2: Synthesis of 5-Amino-1,10-phenanthroline

| Starting Material | Reagents | Catalyst | Product | Ref. |

| 5-Nitro-1,10-phenanthroline | Hydrogen Gas | Palladium on Carbon (Pd/C) | 5-Amino-1,10-phenanthroline | |

| 5-Nitro-1,10-phenanthroline | Hydrazine Hydrate | Raney Nickel | 5-Amino-1,10-phenanthroline | uctm.edu |

Role of 5-Nitro-1,10-phenanthroline as a Starting Material

The synthesis of this compound typically begins with 5-Nitro-1,10-phenanthroline. This compound is prepared by the nitration of the parent 1,10-phenanthroline heterocycle. Its importance lies in the fact that the nitro group at the 5-position acts as a synthetic handle. rsc.org The nitro group can be reliably and efficiently reduced to the corresponding primary amine (5-Amino-1,10-phenanthroline), which is the direct precursor to the isothiocyanate. rsc.org The development of improved synthetic methods for 5-Nitro-1,10-phenanthroline has been a subject of research to facilitate access to its derivatives. acs.orgnih.gov The presence of the nitro group is also a prerequisite for certain electrochemical polymerization studies involving phenanthroline complexes. rsc.org

Yield Optimization and Reaction Conditions in Synthetic Procedures

The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound. The critical conversion of 5-amino-1,10-phenanthroline to the target compound is particularly sensitive to the reaction environment.

In a widely adopted method, 5-amino-1,10-phenanthroline is reacted with thiophosgene. To neutralize the hydrochloric acid (HCl) generated during the reaction, a base is required. Sodium acetate is commonly employed for this purpose. The reaction is typically conducted under an inert nitrogen atmosphere to prevent unwanted side reactions and hydrolysis of the isothiocyanate group. Stirring the reaction mixture for several hours is standard practice to ensure the completion of the reaction.

Research has demonstrated that this particular step can be highly efficient, with reported yields reaching up to 95%. The thermal stability of the resulting this compound makes it well-suited for subsequent applications in coordination chemistry.

For the synthesis of isothiocyanates in general, a variety of desulfurization agents can be employed in the decomposition of dithiocarbamate (B8719985) salts, which are common intermediates. nih.gov These include reagents such as hydrogen peroxide, iodine, and tosyl chloride, among others. nih.gov The choice of reagent can be critical, especially when dealing with chiral molecules, where methods like the use of sodium persulfate or tandem Staudinger/aza-Wittig reactions are preferred to maintain stereochemical integrity. nih.gov

Detailed research findings on the reaction conditions for the synthesis of this compound are summarized in the interactive data table below.

| Precursor | Reagent | Base | Atmosphere | Reaction Time | Yield |

| 5-amino-1,10-phenanthroline | Thiophosgene | Sodium Acetate | Nitrogen | Several hours | Up to 95% |

Coordination Chemistry and Metal Complex Formation

Ligand Properties of 5-Isothiocyanato-1,10-phenanthroline

Chelating Capabilities and Nitrogen Coordination Sites

1,10-phenanthroline (B135089) (phen) and its derivatives are classic ligands in coordination chemistry, known for their ability to form stable complexes with a wide variety of metal ions. researchgate.net The core of this compound is the rigid, planar 1,10-phenanthroline moiety, which acts as a bidentate chelating agent. maynoothuniversity.iewikipedia.org The two nitrogen atoms, located at positions 1 and 10 of the fused aromatic ring system, are strategically positioned to coordinate with a single metal center, forming a stable five-membered chelate ring. researchgate.net This chelating effect enhances the thermodynamic stability of the resulting metal complexes compared to coordination with monodentate ligands. The planar nature of the phenanthroline ring system also plays a crucial role in the properties of its complexes, often facilitating π-π stacking interactions in the solid state and influencing the electronic properties of the complex. researchgate.net

Influence of the Isothiocyanate Moiety on Coordination Behavior

The presence of the isothiocyanate (-N=C=S) group at the 5-position of the phenanthroline ring introduces an additional functional dimension to the ligand. While the primary coordination to the metal center occurs through the two nitrogen atoms of the phenanthroline core, the isothiocyanate group can influence the electronic properties of the ligand and, consequently, the resulting metal complex. The isothiocyanate group is an electron-withdrawing group, which can affect the electron density on the phenanthroline ring system and modulate the metal-ligand bond strength.

Furthermore, the isothiocyanate group provides a reactive site for further chemical modifications. This functionality allows for the covalent attachment of the metal complex to other molecules, such as biomolecules or surfaces, a strategy often employed in the development of targeted therapeutic agents or functional materials. The synthesis of this compound is a key step in creating these more complex molecular architectures. acs.org

Synthesis and Characterization of Metal Complexes

The versatile nature of this compound has led to its use in the synthesis of various transition metal complexes, each exhibiting unique properties.

Ruthenium(II) Complexes: Synthesis and Structural Aspects

Ruthenium(II) complexes containing phenanthroline-based ligands have been extensively studied for their rich photophysical and electrochemical properties. The synthesis of Ru(II) complexes with this compound typically involves the reaction of a suitable ruthenium precursor, such as [Ru(bpy)2Cl2] (where bpy is 2,2'-bipyridine), with the phenanthroline ligand. rsc.org The general synthetic strategy often involves the substitution of labile ligands, like chloride, with the chelating phenanthroline derivative to form a stable octahedral complex of the type [Ru(bpy)2(5-NCS-phen)]2+. rsc.org

The resulting Ru(II) complexes are generally characterized by a combination of spectroscopic techniques, including NMR, UV-Vis, and emission spectroscopy, as well as electrochemical methods like cyclic voltammetry. rsc.org X-ray crystallography can provide definitive structural information, confirming the coordination of the phenanthroline ligand to the ruthenium center and revealing details about the bond lengths and angles within the complex. rsc.org The isothiocyanate group typically remains as a peripheral functional group, available for further reactions. The interaction of such complexes with DNA has also been a subject of interest. chim.it

| Ruthenium(II) Complex | Ancillary Ligands | Key Structural Feature | Potential Application Area |

| [Ru(bpy)2(5-NCS-phen)]2+ | 2,2'-bipyridine (bpy) | Octahedral geometry with a pendant isothiocyanate group. | Photocatalysis, DNA intercalators rsc.orgchim.it |

| [Ru(phen)2(5-NCS-phen)]2+ | 1,10-phenanthroline (phen) | Similar to the bpy analogue, with three phenanthroline-type ligands. | Anticancer agents, molecular probes nih.govmdpi.com |

This table provides a generalized representation based on common synthetic strategies for Ru(II)-phenanthroline complexes.

Iridium(III) Complexes: Synthesis and Luminescent Properties

Iridium(III) complexes are renowned for their strong spin-orbit coupling, which leads to highly efficient phosphorescence, making them valuable materials for applications such as organic light-emitting diodes (OLEDs) and bio-imaging. The synthesis of Iridium(III) complexes with this compound often involves the reaction of an iridium(III) precursor, such as [IrCl3·3H2O], with the phenanthroline ligand, sometimes in the presence of other ancillary ligands. jcu.edu.auhkbu.edu.hk

The luminescent properties of these complexes are of particular interest. The emission color and quantum yield can be tuned by modifying the ancillary ligands and the substituents on the phenanthroline ring. rsc.org The introduction of the isothiocyanate group can influence the energy of the metal-to-ligand charge transfer (MLCT) excited state, which is responsible for the luminescence. The luminescent lifetimes of Iridium(III) complexes with phenanthroline-dithiine derivatives have been shown to be significantly increased. rsc.org

| Iridium(III) Complex Type | Ancillary Ligands | Key Luminescent Property | Potential Application |

| [Ir(ppy)2(5-NCS-phen)]+ | Phenylpyridine (ppy) | Tunable emission from the MLCT state. | OLEDs, bio-imaging |

| [Ir(phen)2(5-NCS-phen)]3+ | 1,10-phenanthroline (phen) | Potentially long-lived excited states. | Photosensitizers rsc.org |

This table illustrates potential Iridium(III) complexes based on known synthetic routes for similar phenanthroline ligands.

Iron(II) Complexes: Focus on Spin Crossover Phenomena

Iron(II) complexes with 1,10-phenanthroline and its derivatives are well-known to exhibit spin crossover (SCO) behavior. acs.orgresearchgate.net This phenomenon involves a transition between a low-spin (LS) state and a high-spin (HS) state, which can be triggered by external stimuli such as temperature, pressure, or light. researchgate.net The complex [Fe(phen)2(NCS)2] is a classic example of an SCO compound. acs.org

The synthesis of Iron(II) complexes with this compound would likely follow similar procedures to the synthesis of [Fe(phen)2(NCS)2], involving the reaction of an iron(II) salt with the phenanthroline ligand and a source of thiocyanate (B1210189) ions. The substitution of the phenanthroline ligand with the 5-isothiocyanato derivative would be expected to influence the SCO properties. The electron-withdrawing nature of the isothiocyanate group could affect the ligand field strength around the iron center, thereby altering the transition temperature and the cooperativity of the spin crossover event. Mechanical stressing of such complexes has also been shown to alter their spin crossover behavior. researchgate.net

| Iron(II) Complex | Spin States | Key Phenomenon | Influencing Factors |

| [Fe(5-NCS-phen)2(NCS)2] | Low-Spin (LS) ↔ High-Spin (HS) | Temperature-induced spin crossover. acs.orgacs.org | Ligand field strength, intermolecular interactions. |

This table presents a hypothetical Iron(II) complex based on the well-studied [Fe(phen)2(NCS)2] system and predicts the influence of the 5-isothiocyanato substituent.

Rhenium(I) Complexes: Photophysical and Computational Investigations

Rhenium(I) tricarbonyl complexes incorporating phenanthroline-based ligands are extensively studied for their photophysical properties. rsc.orgsisgeenco.com.br These complexes typically display intense and long-lived emission, often arising from metal-to-ligand charge-transfer (MLCT) excited states. sisgeenco.com.brnih.govcityu.edu.hk The functionalization of the phenanthroline ligand, such as with an isothiocyanate group, can modulate these properties.

Studies on similar Re(I) polypyridyl complexes show that absorption bands between 300-400 nm correspond to a mix of intraligand (IL) and MLCT transitions. rsc.orgrawdatalibrary.net Time-dependent density functional theory (TD-DFT) calculations are employed to understand the nature of these electronic transitions and the deactivation pathways of the excited states. rsc.orgrawdatalibrary.net For instance, in related systems, substituting a chloride ligand with an isonicotinate (B8489971) derivative led to a red-shift (bathochromic shift) in the emission maxima and a lower emission quantum yield. rsc.org The isothiocyanate moiety in complexes like Re(N-N)(CO)3(py-biotin-NCS) serves as a reactive handle for biotinylation, creating luminescent reagents for biological labeling. nih.govcityu.edu.hk Upon binding to proteins like avidin, these complexes can exhibit an enhancement in emission intensity and a lengthening of their excited-state lifetimes. nih.govcityu.edu.hk

Table 1: Photophysical Properties of a Representative Rhenium(I) Complex Analogue

| Property | Value |

|---|---|

| Absorption Maximum | 300-400 nm |

| Emission Character | Orange-yellow to Greenish-yellow |

| Excited State Type | Metal-to-Ligand Charge Transfer (MLCT) |

| Lifetime Elongation (upon binding) | ~0.8-2.0 µs nih.govcityu.edu.hk |

| Emission Enhancement (upon binding) | ~1.4-1.5 fold nih.govcityu.edu.hk |

Exploration of Complexes with Other Transition Metals (e.g., Cu, Ag, Mn, Co, Zn)

The 1,10-phenanthroline ligand and its derivatives form stable complexes with a variety of transition metals, leveraging the two diimine nitrogen atoms for coordination. nih.govresearchgate.net

Copper (Cu): Copper(II) complexes with phenanthroline ligands are noted for their solubility and varied coordination geometries, typically five- or six-coordinate (e.g., square pyramidal, trigonal bipyramidal, or octahedral). nih.gov Copper(I) forms pseudotetrahedral complexes with phenanthroline derivatives. cmu.edu These complexes can interact with DNA, with the mode of binding influenced by the specific structure of the ligand. nih.gov The isothiocyanate group can be used to anchor these complexes to other molecules or surfaces.

Silver (Ag): Silver(I) readily forms complexes with phenanthroline ligands, such as [Ag(phen)2]ClO4. mdpi.comnih.gov These complexes have demonstrated significant biological activity. mdpi.comnih.gov The coordination environment around the silver ion is influenced by the specific phenanthroline derivative used and the presence of other ligands. figshare.comdntb.gov.ua

Manganese (Mn): Manganese(II) forms complexes with 1,10-phenanthroline, creating structures like [MnL2(phen)], where L represents another ligand. nih.gov In such complexes, the Mn(II) center often adopts a distorted octahedral geometry. nih.gov Spectrophotometric studies of manganese(II)-phenanthroline systems in methanol (B129727) show maximum absorbance between 240 and 260 nm. researchgate.net These complexes are also investigated as models for the oxygen-evolving center in photosystem II and for their catalytic activity in oxidation reactions. nih.govub.edu

Cobalt (Co): Cobalt(II) and Cobalt(III) both form complexes with phenanthroline. A Co(II) atom in one such complex was found to have a six-coordinated CoN3O3 octahedral geometry. nih.gov The tris(1,10-phenanthroline)cobalt(III) complex is known to interact with DNA, and its electrochemical properties have been studied to understand this interaction. utexas.edu Other studies have characterized five-coordinate cobalt complexes with related ligands. nih.gov

Zinc (Zn): Zinc(II) forms well-defined complexes with 1,10-phenanthroline and its derivatives. rsc.orgscilit.com The interaction is significant in biological systems, where phenanthroline can act as an inhibitor for zinc-containing enzymes. ijisrt.com Electrochemical methods have been used to determine the stability constants for Zn(phen), Zn(phen)2, and Zn(phen)3 complexes in aqueous solutions. ijisrt.com The resulting complexes, such as tris(1,10-phenanthroline)zinc(II), often feature a distorted octahedral coordination around the zinc center. tu-clausthal.de

Lanthanide Complexes and Their Unique Spectroscopic Profiles

Lanthanide ions form complexes with 1,10-phenanthroline and its derivatives, which are known for their characteristic luminescence properties. researchgate.net In these complexes, the phenanthroline ligand often acts as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light from its f-orbital transitions. researchgate.net This sensitization process is highly efficient. For example, a Europium(III) complex with 5-amino-1,10-phenanthroline and 2-thenoyltrifluoroacetone (B1682245) exhibits a strong, nearly monochromatic red emission at 612 nm, a high luminescence quantum yield (41%), and a long lifetime for the excited 5D0 state (588 µs). researchgate.net Studies have also been conducted on chiral ternary complexes of various lanthanides with 1,10-phenanthroline and D-camphor-β-sulfonic acid, proposing a seven-coordinate structure. chemicalpapers.com

Structural Elucidation of Metal-Ligand Coordination

X-ray Crystallographic Analysis of Coordination Geometries

For example, the crystal structure of a tris(1,10-phenanthroline)zinc(II) compound revealed a distorted octahedral coordination environment for the zinc(II) ion, formed by three bidentate phenanthroline ligands. tu-clausthal.de Similarly, a yttrium(III) complex with 1,10-phenanthroline was found to be eight-coordinated, binding to four nitrogen atoms from two phenanthroline ligands, three oxygen atoms from water molecules, and one chlorine atom. sibran.ru In a cobalt(II) complex, the metal center adopted a CoN3O3 octahedral geometry. nih.gov The analysis of a manganese(II) complex also showed a distorted octahedral geometry, with the central atom coordinated by two other ligands and one phenanthroline molecule. nih.gov These crystallographic studies are essential for correlating the structure of the complexes with their chemical and physical properties. researchgate.netresearchgate.net

Bonding Parameters and Steric Considerations within Complexes

The geometry and reactivity of metal-phenanthroline complexes are heavily influenced by both steric and electronic effects. numberanalytics.comnih.gov Steric hindrance arises from repulsive interactions between bulky ligands, which can distort the coordination geometry away from the ideal. numberanalytics.com

Electrochemical Properties of Coordination Compounds

The electrochemical behavior of metal complexes with phenanthroline-based ligands provides insight into their redox properties and potential applications in areas like catalysis and sensor design. researchgate.net Cyclic voltammetry is a common technique used to study these properties.

The redox potential of the metal center in these complexes is highly dependent on the substituents on the phenanthroline ligand. researchgate.net For copper complexes, substituents at the 2 and 9 positions can modulate the Cu(I)/Cu(II) redox potential over a wide range. researchgate.net The nature of the solvent also plays a critical role, as solvent molecules can act as ancillary ligands, facilitating the electron transfer process by enabling a transition in coordination geometry (e.g., from tetrahedral Cu(I) to five-coordinated Cu(II)). researchgate.net

Studies on tris(1,10-phenanthroline)cobalt(III) have used electrochemistry to probe its interaction with DNA. The binding of the complex to DNA causes a significant decrease in the peak currents in its cyclic voltammogram, indicating a less mobile species due to the association with the large DNA molecule. utexas.edu For zinc complexes, differential pulse anodic stripping voltammetry has been used to study the speciation and determine the stability constants of various Zn-phen complexes in solution. ijisrt.com

Advanced Spectroscopic Investigations

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR spectrum of 1,10-phenanthroline (B135089) derivatives is characterized by several key vibrational bands. The stretching vibrations of the C=N and C=C bonds within the aromatic phenanthroline moiety typically appear in the 1500-1650 cm⁻¹ region. rsc.org When the phenanthroline ligand coordinates to a metal ion, these bands often exhibit a slight shift, confirming the involvement of the ring's nitrogen atoms in the coordination. rsc.orgresearchgate.net Motions associated with the ring hydrogen atoms moving out-of-plane are responsible for strong bands observed in the 700-900 cm⁻¹ range. umich.edu

The most distinctive feature in the vibrational spectrum of 5-isothiocyanato-1,10-phenanthroline is the asymmetric stretching vibration of the isothiocyanate group (–N=C=S). This mode gives rise to a very strong and sharp absorption band, typically found in the 2000–2100 cm⁻¹ region for aromatic isothiocyanates. This band is a clear diagnostic marker for the presence and integrity of the isothiocyanate functionality, which is crucial for its role as a coupling agent.

Raman spectroscopy further complements IR data. In studies of similar isothiocyanate-labeled molecules, the Raman features can be pH-dependent and may be subject to photobleaching, particularly when the molecule is in an electronically excited state. nih.gov For phenanthroline-based systems, resonance Raman spectroscopy has been employed to study the excited states of their metal complexes. acs.org

Table 1: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| –N=C=S Asymmetric Stretch | 2000–2100 | IR |

| C=N and C=C Ring Stretch | 1500–1650 | IR, Raman |

| C–H Out-of-Plane Bending | 700–900 | IR |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission Characteristics

The electronic properties of this compound are dominated by the extensive π-conjugated system of the phenanthroline core. UV-Vis spectroscopy reveals the nature of its electronic transitions.

The absorption spectrum of the 1,10-phenanthroline ligand is characterized by intense bands in the ultraviolet region, which are attributed to π→π* transitions within the aromatic rings. researchgate.netdergipark.org.tr For the parent 1,10-phenanthroline molecule, absorption peaks are observed around 230 nm and 265 nm. nist.govaatbio.com The introduction of substituents onto the phenanthroline ring can modify these transitions. For instance, an amino group at the 5-position causes a redshift in the absorption bands. researchgate.netnih.gov The isothiocyanate group at the same position is also expected to modulate the electronic structure, influencing the energy of these π→π* transitions. Studies on related compounds show that the absorption spectrum can be sensitive to solvent polarity, indicating solvatochromic behavior. nih.gov

When excited with UV light, many phenanthroline-based ligands exhibit fluorescence. soton.ac.uk This emission typically originates from the lowest singlet excited state (¹π-π*) of the rigid chromophore and is often observed in the blue region of the visible spectrum. soton.ac.uk

Table 2: UV-Visible Absorption Data for 1,10-Phenanthroline and a Related Derivative

| Compound | Absorption Maxima (λmax) | Transition Type |

|---|---|---|

| 1,10-Phenanthroline | ~230 nm, ~265 nm | π→π* |

As a strong π-acceptor ligand, this compound is capable of forming stable complexes with transition metals (e.g., Ru(II), Re(I), Cr(0)), which exhibit characteristic metal-to-ligand charge transfer (MLCT) bands. libretexts.orgnih.gov These transitions involve the excitation of an electron from a metal-centered d-orbital to a vacant π* orbital of the phenanthroline ligand. libretexts.org

MLCT transitions are typically observed in the visible region of the spectrum and are much more intense than d-d transitions. libretexts.org Their appearance results in the strong coloration of the metal complexes and leads to the formal oxidation of the metal center and reduction of the ligand in the excited state. libretexts.org The energy of the MLCT band is sensitive to factors such as the nature of the metal, its oxidation state, and the electronic properties of other ligands in the coordination sphere. In ruthenium complexes with substituted phenanthroline ligands, these MLCT states are often the lowest-lying triplet excited states and are responsible for the complex's luminescence and photochemical reactivity. chim.itresearchgate.net

In addition to MLCT transitions, metal complexes of this compound also possess ligand-centered (IL) excited states. These are electronic transitions that are confined primarily to the phenanthroline ligand itself, typically of a π→π* nature. nsf.gov

The energy of the IL excited state is largely determined by the structure of the ligand. In some metal complexes, the lowest-energy excited state can be an IL state rather than an MLCT state. nsf.gov This often occurs when the ligand has an extended π-system or when the metal d-orbitals are particularly stable. The nature of the lowest excited state (MLCT vs. IL) is critical as it dictates the photophysical and photochemical properties of the complex, such as emission lifetimes and reactivity pathways. For example, complexes with dominant ³IL excited states have been shown to possess very long triplet lifetimes, which can be advantageous for applications in photosensitization. nsf.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the molecular structure of this compound in solution. The ¹H NMR spectrum provides detailed information about the seven protons attached to the heterocyclic rings. Due to the asymmetry introduced by the isothiocyanate group at the C5 position, all seven protons are chemically distinct and are expected to appear as a series of doublets and doublets of doublets in the aromatic region (typically δ 7.5–9.5 ppm). The specific chemical shifts and coupling constants can be assigned based on comparisons with similarly substituted 1,10-phenanthroline derivatives. chemicalbook.commdpi.com

In the ¹³C NMR spectrum, 13 distinct signals are expected. The carbon atom of the isothiocyanate group (–N=C=S) is particularly noteworthy, typically resonating in the δ 120–140 ppm range, though its exact position can vary. The remaining 12 signals correspond to the carbons of the phenanthroline ring system.

Table 3: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features |

|---|---|---|

| ¹H | 7.5–9.5 | Complex splitting pattern (doublets, triplets) for 7 aromatic protons |

| ¹³C | 120–160 | 12 signals for phenanthroline carbons |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry (MS) is used to confirm the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₁₃H₇N₃S and a calculated monoisotopic mass of approximately 237.036 Da. atomfair.comchemspider.com High-resolution mass spectrometry can verify this mass with high precision, confirming the identity of the synthesized compound.

Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate the molecular ion [M]⁺ or protonated molecule [M+H]⁺, respectively. rsc.org The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways would likely include the loss of the isothiocyanate group (•NCS) or the thiocyanate (B1210189) radical (•SCN), as well as characteristic cleavages of the phenanthroline ring structure.

X-ray Absorption Spectroscopy (XAS) for Electronic Structure Probing

X-ray Absorption Spectroscopy (XAS) is a powerful technique for investigating the local geometric and unoccupied electronic structure of materials. For a molecule like this compound, particularly when coordinated to a metal center, XAS can provide element-specific information.

By tuning the X-ray energy to the absorption edge of a specific element (e.g., the Nitrogen K-edge or a metal L-edge in a complex), core electrons are excited into unoccupied molecular orbitals. acs.org The resulting spectrum, often referred to as Near-Edge X-ray Absorption Fine Structure (NEXAFS), contains detailed information about the energy and symmetry of these empty orbitals. This can be used to probe the π* orbitals of the phenanthroline ring and understand how they are affected by the isothiocyanate substituent or by coordination to a metal. While a highly informative technique, specific XAS studies on the isolated this compound ligand are not widely reported in the literature.

Luminescence Spectroscopy and Lifetime Measurements

The 1,10-phenanthroline (phen) scaffold is a fundamental component in the construction of luminescent molecules and metal complexes due to its rigid, planar, and aromatic structure. rsc.org While the pristine 1,10-phenanthroline molecule is itself weakly fluorescent, its derivatives, including this compound, serve as versatile building blocks for highly luminescent coordination compounds. rsc.org The isothiocyanate group is particularly significant as it provides a reactive handle for covalently linking the luminescent phenanthroline core to other molecules, creating luminescent probes and labels. acs.org

The luminescence properties are dramatically enhanced upon coordination with transition-metal or rare-earth cations. rsc.org The phenanthroline ligand acts as an "antenna," absorbing light and efficiently transferring the energy to the central metal ion, which then emits light. This sensitization process is central to the strong luminescence observed in these complexes. researchgate.netnih.gov For instance, europium(III) complexes featuring substituted 1,10-phenanthroline ligands are known for their intense, nearly monochromatic red emission. researchgate.netnih.gov

Studies on various substituted phenanthroline complexes reveal key photophysical characteristics. Europium(III) complexes with 5-acrylamido-1,10-phenanthroline and 5-nitro-1,10-phenanthroline (B1664666) exhibit remarkable luminescence quantum yields of 40.1% and 36.0%, respectively. researchgate.net These complexes also display long luminescence lifetimes for the ⁵D₀ excited state of the Eu³⁺ ion, measured at 590 µs and 458 µs, respectively, indicating efficient energy transfer from the ligand to the metal center. researchgate.net Similarly, rhenium(I) complexes with imidazo[4,5-f]-1,10-phenanthroline ligands show fluorescence with emission lifetimes (τ) in the range of 2.6 to 3.7 nanoseconds, which is characteristic of emission from a spin-allowed ¹(π-π*) excited state. soton.ac.uk

The luminescence of ruthenium(II) complexes with phenanthroline derivatives is also well-documented. A water-soluble complex, bis(2,2'-bipyridine)-5-amino-1,10-phenanthroline ruthenium, is used as a fluorescent probe for detecting dissolved oxygen based on quenching effects. researchgate.net The versatility of the 1,10-phenanthroline core allows for fine-tuning of these photophysical properties by modifying substituents on the aromatic rings. rsc.orgsoton.ac.uk

| Compound/Complex | Emission Wavelength (λem) | Luminescence Lifetime (τ) | Quantum Yield (Φ) | Notes |

|---|---|---|---|---|

| Eu(TTA)₃(5-acrylamido-1,10-phenanthroline) | Not specified | 590 µs | 40.1% | Long ⁵D₀ lifetime. researchgate.net |

| Eu(TTA)₃(5-nitro-1,10-phenanthroline) | 612 nm | 458 µs | 36.0% | Nearly monochromatic red emission. researchgate.net |

| Eu(TTA)₃(5-amino-1,10-phenanthroline) | Not specified | 588 µs | 40.95% | Long ⁵D₀ lifetime. researchgate.net |

| Imidazo[4,5-f]-1,10-phenanthroline derivatives | 410–415 nm | 2.6 - 3.7 ns | Not specified | Fluorescence from a ¹(π-π*) excited state. soton.ac.uk |

Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive analytical technique used to investigate the elemental composition and the chemical and electronic states of atoms within a material. ajol.info For complex organic molecules like 1,10-phenanthroline derivatives, XPS provides detailed information about the electronic environments of constituent atoms such as carbon, nitrogen, and, in the case of this compound, sulfur. ajol.info

A critical challenge in XPS studies of such compounds is the development of accurate peak fitting models to deconstruct the complex photoemission signals from different atoms in varied chemical states. ajol.info Research on a series of N-alkyl-1,10-phenanthrolinium-based ionic liquids has established a benchmark fitting model for the C 1s and N 1s core-level spectra of compounds containing the 1,10-phenanthroline moiety. ajol.info This model is considered valid for investigating other 1,10-phenanthroline derivatives. ajol.info

In this established model, the C 1s experimental spectrum for the phenanthroline core is fitted using five distinct components, each corresponding to a different carbon environment within the molecule. ajol.info Similarly, the N 1s spectrum is analyzed to distinguish between the nitrogen atoms in the heterocyclic ring. ajol.info

For this compound, this established model serves as the foundation for spectral analysis. The introduction of the isothiocyanate (–N=C=S) group at the 5-position would add unique components to the C 1s, N 1s, and S 2p spectra. The nitrogen and carbon of the NCS group would have distinct binding energies compared to the atoms in the phenanthroline ring system. The analysis would allow for the precise determination of binding energies for all component atoms, offering insights into the electronic structure and cation-anion interactions in its complexes or when it is bound to a surface. ajol.info

| Core Level | Atom Type/Environment | Expected Features based on Phenanthroline Models |

|---|---|---|

| C 1s | Aromatic C-H & C-C (Phenanthroline ring) | Multiple components required for fitting due to varied local environments. ajol.info |

| C 1s | Isothiocyanate carbon (-N=C =S) | A distinct peak at a different binding energy from the aromatic carbons. |

| N 1s | Phenanthroline ring nitrogens | A primary component representing the two equivalent N atoms in the heterocycle. ajol.info |

| N 1s | Isothiocyanate nitrogen (-N =C=S) | A separate component with a unique binding energy reflecting its bonding state. |

| S 2p | Isothiocyanate sulfur (-N=C=S ) | A characteristic S 2p doublet (2p₃/₂ and 2p₁/₂) would be observed. |

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. core.ac.uk It is particularly effective for determining the ground-state properties of molecules by calculating the total energy as a functional of the electron density. core.ac.uk

Geometry optimization is a fundamental computational procedure used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For 5-Isothiocyanato-1,10-phenanthroline, DFT calculations, such as those employing the B3LYP functional with a suitable basis set (e.g., cc-pVQZ), would be used to predict key structural parameters like bond lengths, bond angles, and dihedral angles. nih.gov The process ensures that the calculated geometry represents a true energy minimum by confirming that all vibrational frequencies are positive. researchgate.net

Electronic structure analysis, derived from the optimized geometry, provides a detailed picture of how electrons are distributed within the molecule. This includes the calculation of atomic net charges and the generation of a Molecular Electrostatic Potential (MEP) map. The MEP map is particularly insightful as it visualizes the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for predicting intermolecular interactions. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.org These orbitals are at the "frontier" of electron occupation and are the primary participants in chemical reactions. libretexts.org

The HOMO is the highest-energy orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile or base. numberanalytics.comyoutube.com

The LUMO is the lowest-energy orbital devoid of electrons and relates to the molecule's ability to accept electrons, functioning as an electrophile or acid. numberanalytics.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter for evaluating a molecule's kinetic stability and chemical reactivity. numberanalytics.com A small energy gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap implies higher stability. researchgate.net For this compound, the electron-withdrawing isothiocyanato group and the π-conjugated phenanthroline system would significantly influence the energies and distributions of these frontier orbitals.

| Orbital/Parameter | Significance | Predicted Role for this compound |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Represents the electron-donating capability. youtube.com Its energy level correlates with the ionization potential. | Likely localized on the electron-rich phenanthroline ring system, making it the primary site for electrophilic attack. |

| LUMO (Lowest Unoccupied Molecular Orbital) | Represents the electron-accepting capability. youtube.com Its energy level correlates with the electron affinity. | Expected to have significant contribution from the isothiocyanato group and the phenanthroline ring, making it susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity, polarizability, and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. | The conjugated system likely results in a moderate gap, suggesting potential for use in electronic and optical applications. researchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful method for studying the properties of electronic excited states. core.ac.ukrsc.org TD-DFT calculates excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to an unoccupied one, a process observed in UV-visible spectroscopy. core.ac.uk

TD-DFT calculations are instrumental in modeling the photophysical behavior of molecules like this compound. By computing the vertical excitation energies and oscillator strengths, one can simulate the electronic absorption spectrum. researchgate.net For this molecule, the spectrum is expected to be dominated by intense π-π* transitions within the aromatic phenanthroline core and n-π* transitions involving the nitrogen atoms. researchgate.net

These calculations can assign specific absorption bands to particular electronic transitions, such as the HOMO → LUMO transition. researchgate.net This information is vital for understanding the molecule's response to light and for designing derivatives with tailored optical properties, which is particularly relevant for applications in fluorescence labeling and photosensitization.

Molecular Dynamics (MD) Simulations related to Ligand Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. whiterose.ac.uk These simulations provide detailed information on the conformational flexibility of a ligand and its dynamic interactions with a receptor, such as a protein or nucleic acid. whiterose.ac.uknih.gov

Although specific MD studies on unbound this compound are not prominently documented, the technique is widely applied to understand how phenanthroline-based ligands and their metal complexes interact with biological targets. researchgate.netnih.gov For instance, MD simulations can be used to assess the stability of the ligand when bound to a protein's active site, revealing key intermolecular interactions like hydrogen bonds, π-stacking, and van der Waals forces that contribute to binding affinity. nih.gov Such simulations are crucial in drug discovery for evaluating how a ligand binds to and influences the dynamics of its biological target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov QSAR models are developed by calculating theoretical molecular descriptors and correlating them with experimentally measured activities, such as the half-maximal inhibitory concentration (IC50). researchgate.net

For derivatives of 1,10-phenanthroline (B135089), QSAR studies have been successfully employed, particularly to model their antimalarial activity against strains of Plasmodium falciparum. researchgate.net In these studies, a range of molecular descriptors are calculated for each compound in the series using semi-empirical or DFT methods. These descriptors can include:

Electronic Descriptors: Atomic net charges on specific atoms (e.g., qC5, qC7), HOMO and LUMO energies. researchgate.netresearchgate.net

Steric/Topological Descriptors: Molecular weight, surface area, and volume.

Physicochemical Descriptors: Dipole moment (μ), polarizability (α), and the logarithm of the partition coefficient (log P). researchgate.net

Multiple Linear Regression (MLR) is then used to generate an equation that predicts biological activity based on the most significant descriptors. researchgate.net Studies on phenanthroline derivatives have shown that descriptors like atomic net charges on the heterocyclic ring, polarizability, and log P are often crucial for their pharmacological activity. These models provide valuable insights into the mechanism of action and can guide the design of new, more potent analogues.

| Descriptor Type | Example Descriptor | Significance in QSAR Models of Phenanthrolines |

|---|---|---|

| Electronic | Atomic Net Charges (e.g., qC5, qC9) | Indicates the charge distribution and potential sites for electrostatic interactions with the biological target. Found to be highly significant in antimalarial activity models. researchgate.net |

| Electronic | EHOMO / ELUMO | Relates to the molecule's ability to participate in charge-transfer interactions. |

| Physicochemical | Polarizability (α) | Measures the deformability of the electron cloud, influencing van der Waals and induction interactions. researchgate.net |

| Physicochemical | Log P | Represents the lipophilicity of the molecule, which affects its ability to cross cell membranes and reach its target. researchgate.net |

| Physicochemical | Dipole Moment (μ) | Reflects the overall polarity of the molecule, which is important for binding interactions in a polar or nonpolar pocket. researchgate.net |

Academic Research Applications

Molecular Probes and Bioconjugation Reagents

As a molecular probe and bioconjugation reagent, the compound leverages its isothiocyanate group to form stable linkages with biological macromolecules. This reactivity is the foundation for its use in creating labeled probes for detection and analysis.

The isothiocyanate (-N=C=S) group is a key functional moiety for bioconjugation, the process of chemically linking a molecule to a biomolecule. wiley-vch.dethermofisher.com This group readily reacts with primary amine groups (-NH2), such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins and antibodies, under mildly alkaline conditions. wiley-vch.demdpi.comnih.gov The reaction results in the formation of a stable thiourea (B124793) bridge, covalently attaching the phenanthroline unit to the biomolecule. mcgill.ca

This method is a cornerstone of traditional bioconjugate chemistry, valued for its ability to proceed under mild aqueous conditions suitable for maintaining the integrity of sensitive biological molecules. wiley-vch.de For instance, a derivative, 5-isothiocyanato-1,10-phenanthroline-2,9-dicarboxylic acid, has been successfully conjugated to bovine serum albumin (BSA). nih.gov In this process, the isothiocyanate group forms a covalent bond with the lysine residues of the protein. nih.gov Similarly, rhenium(I) polypyridine complexes featuring an isothiocyanate moiety have been conjugated to BSA, yielding intensely luminescent bioconjugates. nih.gov

The process of labeling antibodies with isothiocyanate-functionalized molecules is a widely used technique, although it requires careful optimization. mdpi.combohrium.com The efficiency of the conjugation and the functionality of the resulting antibody-fluorophore conjugate can be influenced by factors such as the fluorophore-to-protein (F:P) ratio. nih.govstkate.edu Studies have shown that while higher concentrations of labeling reagents can increase the F:P ratio, they can also lead to nonspecific staining or inactivation of the antibody. bohrium.comnih.gov Therefore, determining the optimal labeling ratio is critical to minimize the population of unlabeled or inactivated antibodies, ensuring the production of functional reagents with defined activity. nih.govstkate.edu

Table 1: Covalent Coupling Reaction

| Reactant 1 | Reactant 2 | Reactive Groups | Resulting Linkage |

| This compound | Protein (e.g., Antibody, BSA) | Isothiocyanate (-NCS) | Thiourea (-NH-CS-NH-) |

| Primary Amine (-NH2 on Lysine) |

This interactive table summarizes the covalent coupling reaction. Click on the headers to sort.

The ability to covalently label antibodies and other proteins with phenanthroline and its metal complexes opens the door to advanced immunoassays. Fluorescently labeled antibodies are indispensable tools in molecular biology and diagnostics, used in techniques like flow cytometry, enzyme-linked immunosorbent assay (ELISA), and immunofluorescence microscopy. mdpi.combohrium.com

A notable application involves a competitive immunoassay developed for the detection of Uranium (VI). nih.gov In this system, a monoclonal antibody was generated to specifically recognize the uranyl ion (UO₂²⁺) when complexed with a phenanthroline derivative. nih.gov Because the target analyte (the uranium-chelator complex) is too small for a traditional "sandwich" immunoassay, a competitive format was employed. nih.gov This strategy involves a labeled antigen that competes with the analyte in the sample for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte. nih.gov

The development of such assays requires robust labeling strategies. The "rule of thumb" for optimal F:P ratios is generally between 2 and 8, depending on the specific fluorophore, to balance labeling efficiency with the preservation of antibody function. nih.gov The goal is to create reagents where the conjugation reaction does not negatively impact the antibody's avidity or binding capability. nih.govstkate.edu

This compound and its derivatives are employed as versatile biological labeling reagents. The phenanthroline core can be modified to create luminescent metal complexes, which can then be attached to biomolecules via the isothiocyanate linker.

For example, rhenium(I) polypyridine complexes incorporating an isothiocyanate group have been designed as the first class of luminescent biotinylation reagents. nih.gov These complexes, when conjugated to proteins like BSA, exhibit intense and long-lived orange-yellow to greenish-yellow emission, making them powerful tools for biological labeling and imaging studies. nih.gov The isothiocyanate moiety facilitates the covalent attachment, while the rhenium-phenanthroline core provides the desirable photophysical properties. nih.gov Isothiocyanate compounds, in general, have a long history of use as fluorescent labeling agents for immune serum, highlighting their foundational role in immunodetection. nih.gov

Sensor Development and Analytical Detection Methodologies

The strong metal-chelating ability of the 1,10-phenanthroline (B135089) ligand is the basis for its extensive use in sensor development. nih.gov By functionalizing the phenanthroline backbone, researchers can create sensors tailored for the selective detection of specific metal ions.

Chemo-optical sensors translate the chemical interaction of an analyte with a sensor molecule into a measurable optical signal, such as a change in color (colorimetric) or fluorescence. nih.gov Phenanthroline-based systems are well-suited for this purpose, particularly for detecting heavy metal ions.

A prime example is a portable, paper-based biosensor designed for the in-situ detection of hexavalent uranium (U(VI)) in water. nih.gov This lateral flow device uses an antibody that specifically recognizes U(VI) complexed to 2,9-dicarboxyl-1,10-phenanthroline. nih.gov The visual detection is enabled by antibody-coated gold nanoparticles, which produce an intense color. nih.gov This approach provides a sensitive and field-deployable method for monitoring uranium contamination in groundwater. nih.gov

Beyond immunoassays, phenanthroline derivatives are integral to other optical sensing platforms. The complexation of metal ions can alter the photophysical properties of the phenanthroline ligand or its metal complexes. For instance, ruthenium complexes containing 1,10-phenanthroline-5,6-dione (B1662461) have been shown to act as "turn-on" fluorescent sensors for water, where hydration of the ligand eliminates a non-radiative decay pathway, thereby activating fluorescence. rsc.org This principle can be adapted for metal ion detection, where ion binding induces a similar change in the fluorescence signal. The development of portable optical sensors is a rapidly growing field, driven by the need for low-cost, real-time monitoring of environmental pollutants like heavy metals. nih.gov

Table 2: Research Findings in Metal Ion Detection

| Target Ion | Sensor Type | Detection Principle | Key Finding | Reference |

| Uranium (VI) | Paper-based Biosensor | Competitive Immunoassay | Detection limit of 36.38 nM in groundwater. | nih.gov |

| Iron (Fe²⁺) | Portable Colorimetric | Phenanthroline Method | Linear response between 25 and 1000 µg/L. | mdpi.com |

| Heavy Metals | General Optical Sensors | Fluorescence/Colorimetry | Portable sensors enable rapid, in-field detection. | nih.gov |

This interactive table showcases key findings in metal ion detection using phenanthroline-based methods. Click on the headers to sort.

Potentiometric sensors measure the potential difference between two electrodes to determine the concentration of an ion in a solution. The selectivity of these sensors often relies on an ionophore—a molecule that selectively binds a specific ion—incorporated into the sensor membrane. Phenanthroline and its derivatives are excellent candidates for ionophores due to their strong and often selective metal-binding capabilities.

Research has demonstrated the use of macrocyclic compounds based on 1,10-phenanthroline in poly(vinyl chloride)-based potentiometric sensors. researchgate.net While some macrocycles showed a response to potassium ions, a precursor molecule, dimethyl 4-octyloxy-1,10-phenanthroline-2,9-dicarboxylate, exhibited a high preference for divalent cations such as Zn²⁺, Ba²⁺, Cu²⁺, and Co²⁺. researchgate.net

More targeted sensors have been developed by modifying electrodes with specific phenanthroline derivatives. For example, potentiometric sensors for iron ions (Fe²⁺/Fe³⁺) have been created using a polyaniline layer coated with 1,10-phenanthroline-5-amine, which acts as the chelating agent for Fe²⁺. mdpi.com Similarly, a highly sensitive and selective electrochemical sensor for the simultaneous detection of toxic heavy metal ions like Cd²⁺, Pb²⁺, and Hg²⁺ was developed using a glassy carbon electrode modified with bis(imidazo[4,5-f] nih.govresearchgate.netphenanthroline) appended bis-triazolo calix nih.govarene. researchgate.net These examples underscore the versatility of phenanthroline derivatives in creating electrochemical sensors for a range of important metal analytes. researchgate.netmdpi.comresearchgate.net

Fluorescent Sensing Platforms

The inherent luminescence of 1,10-phenanthroline and its derivatives serves as a foundation for creating fluorescent chemical sensors. rsc.orgnih.gov The isothiocyanato group at the 5-position provides a convenient attachment point for integrating the phenanthroline unit into larger molecular systems or onto surfaces, enabling the design of sophisticated fluorescent sensing platforms.

A notable application of functionalized phenanthrolines is in the detection of specific analytes through changes in their fluorescent properties. For instance, ruthenium(II) complexes incorporating a derivative, 1,10-phenanthroline-5,6-dione, have been engineered as "turn-on" fluorescent probes for water detection in aprotic solvents. rsc.org The mechanism involves the hydration of the quinone-like portion of the ligand, which in turn activates the fluorescence of the complex at approximately 605 nm. rsc.org This process eliminates a non-radiative decay pathway that is dominant in the anhydrous form, leading to a significant increase in luminescence upon exposure to water. rsc.org Although this example uses a dione (B5365651) derivative, the principle highlights how functionalization of the phenanthroline ring system can be harnessed for sensing applications.

Furthermore, ruthenium-based complexes of phenanthroline derivatives are being explored as fluorescent probes for biological imaging. These probes can be designed to be taken up by bacterial cells, allowing for the investigation of internal cellular processes through fluorescence microscopy. nih.gov The isothiocyanate group is particularly well-suited for covalently linking such fluorescent probes to biomolecules, such as antibodies, for targeted imaging and diagnostic applications. nih.gov Patents have also been filed for ruthenium fluorescent probes for potential use in tumor detection, underscoring the practical utility of these compounds in biomedical research. google.com

Exploration in Materials Science

The robust and versatile nature of the 1,10-phenanthroline scaffold makes it a prime candidate for the construction of advanced materials with tailored optical and electronic properties. nih.govrsc.orgnih.govresearchgate.net The 5-isothiocyanato derivative, in particular, offers a reactive site for polymerization or grafting onto surfaces, expanding its utility in materials science.

1,10-phenanthroline and its derivatives are fundamental building blocks in the synthesis of a wide array of luminescent materials and molecular devices. rsc.orgnih.gov Their rigid, planar structure and efficient chelating ability with a variety of metal ions—including transition metals like ruthenium(II) and rare-earth metals like europium(III) and terbium(III)—allow for the creation of stable and highly luminescent complexes. rsc.orgnih.gov The chemical versatility of the phenanthroline core allows for its functionalization to fine-tune the photophysical properties of the resulting materials. rsc.org

The this compound molecule is a key intermediate in this field, as the isothiocyanate group can readily react with nucleophiles such as amines and alcohols. This reactivity enables the covalent incorporation of the phenanthroline ligand into larger supramolecular structures, polymers, or onto the surface of other materials. nih.gov This "building block" approach is central to creating complex molecular architectures, such as rotaxanes and catenanes, and for developing luminescent probes for biomaterials. nih.gov

Derivatives of 1,10-phenanthroline have been extensively investigated as ancillary ligands in metal complexes used as sensitizers in dye-sensitized solar cells (DSSCs). nih.gov In a typical DSSC, a dye molecule absorbs sunlight and injects an electron into a semiconductor material, most commonly titanium dioxide (TiO2). The isothiocyanate group is a well-established anchoring group that can bind the dye complex to the TiO2 surface, facilitating efficient electron injection.

Fundamental Studies in Coordination Chemistry and Metal Ligand Interactions

The study of this compound and its complexes has contributed significantly to the fundamental understanding of coordination chemistry, particularly in the areas of spin crossover phenomena and redox chemistry.

Spin crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. This property is of great interest for the development of molecular switches and data storage devices.

The complex bis(isothiocyanato)bis(1,10-phenanthroline)iron(II), [Fe(phen)2(NCS)2], is a classic and extensively studied example of a spin crossover compound. In this complex, the iron(II) ion is coordinated to two 1,10-phenanthroline ligands and two isothiocyanate ligands. The transition between the LS (S=0) and HS (S=2) states occurs at a critical temperature (Tc) of approximately 176 K. This transition is accompanied by changes in the magnetic properties, color, and molecular structure of the complex. Single-crystal X-ray diffraction studies have revealed the detailed structural changes that occur during the spin transition, providing valuable insights into the mechanism of this phenomenon. The method of preparation of [Fe(phen)2(NCS)2] has been shown to affect the abruptness and completeness of the spin transition.

Table 1: Spin Crossover Properties of [Fe(phen)2(NCS)2]

| Property | Low-Spin (LS) State | High-Spin (HS) State | Transition Temperature (Tc) |

| Spin State (S) | 0 | 2 | ~176 K |

| Magnetic Moment | Diamagnetic | Paramagnetic | |

| Color | Dark Violet | Red | |

| Fe-N Bond Lengths | Shorter | Longer |

The redox behavior of metal complexes is a fundamental aspect of their chemistry, with implications for their use in catalysis, sensing, and energy conversion. The 1,10-phenanthroline ligand itself can be redox-active, and its properties can be modulated by the introduction of functional groups.

Complexes of 1,10-phenanthroline-5,6-dione, a close structural relative of the 5-isothiocyanato derivative, have been shown to exhibit rich electrochemical behavior. researchgate.net The dione ligand can undergo a two-electron, two-proton reduction, and the redox potentials of its metal complexes are sensitive to pH. researchgate.net The complexation of the dione ligand to a metal center can significantly alter its redox properties, and these complexes have been investigated as mediators in enzymatic reactions. rsc.org

Ruthenium(II) complexes containing phenanthroline ligands are well-known for their interesting photophysical and electrochemical properties. The electronic spectra of these complexes are often dominated by metal-to-ligand charge transfer (MLCT) transitions. researchgate.net The redox potentials of these complexes can be tuned by modifying the substituents on the phenanthroline ligand. Studies on phenanthroline ligands substituted with redox-active units like phenothiazine (B1677639) have provided insights into the electronic communication between different parts of the molecule. researchgate.net The isothiocyanate group in this compound can influence the electronic properties of the ligand and, consequently, the redox behavior and electron transfer mechanisms of its metal complexes.

Derivatization Chemistry and Advanced Ligand Design

The functionalization of the 1,10-phenanthroline (phen) scaffold is a cornerstone of modern coordination chemistry, enabling the development of ligands with precisely tailored properties. acs.orgnih.gov The presence of the isothiocyanate group at the 5-position of the phenanthroline ring system makes this compound an exceptionally useful precursor for derivatization. This reactive group readily participates in addition reactions, most commonly with primary amines, to form stable thiourea linkages. nih.gov This reactivity is the foundation for its use in advanced ligand design, allowing for the covalent attachment of the phenanthroline unit to a wide range of substrates. rsc.org

The isothiocyanate moiety is an ideal chemical handle for incorporating linkers, which can connect the phenanthroline core to other molecules or surfaces for targeted applications. The reaction of this compound with a molecule containing a primary amine group is a straightforward method to create a stable, functionalized ligand. This strategy is employed to attach the potent metal-chelating phenanthroline unit to various molecular systems.

For instance, this derivatization approach can be used to synthesize ligands with specific solubility properties or to attach them to biological macromolecules. A notable example is the synthesis of N1-hydroxy-N8-(1,10-phenanthrolin-5-yl)octanediamide (PA), where a linker is introduced via the reaction of 5-amino-1,10-phenanthroline. nih.gov Although this example starts from the amino derivative, the isothiocyanate provides a more direct route for conjugation to amine-containing linkers. This covalent modification strategy is essential for creating probes for biomaterials or sensitizers for use in applications like dye-sensitized solar cells. acs.orgnih.gov

Table 1: Examples of Functionalization via Isothiocyanate Chemistry

| Reactant with -NH₂ Group | Resulting Linkage | Application Area |

|---|---|---|

| Amino-modified polymer | Thiourea | Solid-phase extraction, Catalysis |

| Biomolecule (e.g., protein, peptide) | Thiourea | Bioconjugation, Probes, Enzyme labeling |

| Fluorescent dye with amine linker | Thiourea | Luminescent sensors, Bio-imaging |

This table illustrates the general principle of using the isothiocyanate group for linker incorporation.

This compound is a versatile platform for constructing novel and complex ligand architectures. researchgate.netrsc.org The ability to functionalize the phenanthroline core allows chemists to precisely control the steric and electronic environment of the resulting metal complexes. researchgate.net This control is crucial for modulating the photophysical, electrochemical, and reactive properties of the final compound. rsc.org

By reacting this compound with bifunctional or polyfunctional amines, researchers can construct intricate supramolecular structures, such as rotaxanes and catenanes, or develop polyfunctional arrays. acs.orgnih.gov This synthetic versatility has led to the creation of a vast library of substituted phenanthroline ligands designed for specific tasks, from sensing anions and cations to forming luminescent materials. rsc.orgrsc.org The derivatization chemistry enables the synthesis of previously inaccessible ligand systems, showcasing the power of this C-H functionalization pathway for creating complex molecules from simpler, commercially available starting materials. acs.org

Exploration of Interactions with Biological Targets at a Molecular Level

Phenanthroline derivatives and their metal complexes are widely used to probe biological systems. The ability to conjugate the phenanthroline core to other molecules via the isothiocyanate group facilitates the creation of targeted probes and inhibitors for studying enzymes and nucleic acids.

Phenanthroline-based compounds have been developed as potent inhibitors of various enzymes, and the isothiocyanate derivative serves as a key starting material for creating such tools. The phenanthroline scaffold can act as a metal-chelating unit, which is often crucial for inhibiting metalloenzymes. Furthermore, by attaching different functional groups, the specificity and potency of these inhibitors can be finely tuned. rsc.org

A significant area of research is the development of dual-target inhibitors. For example, a 1,10-phenanthroline-based hydroxamate derivative, N1-hydroxy-N8-(1,10-phenanthrolin-5-yl)octanediamide (PA), was synthesized and identified as a dual inhibitor of histone deacetylases (HDACs) and ribonucleotide reductase (RR), two enzymes often overexpressed in cancers. nih.gov In this study, the phenanthroline moiety was key to the molecule's activity. The synthesis involved creating a linker from 5-amino-1,10-phenanthroline, a close chemical relative of the isothiocyanate. nih.gov Such compounds serve as powerful investigative tools to study the synergistic effects of inhibiting multiple pathological pathways simultaneously. nih.gov In silico docking studies have helped to elucidate the binding modes of these inhibitors within the active sites of enzymes like HDAC7, providing molecular-level insights into their mechanism of action. nih.gov

Table 2: Phenanthroline Derivatives as Enzyme Inhibitors

| Derivative | Target Enzyme(s) | Inhibition (IC₅₀) | Research Focus |

|---|---|---|---|

| N1-hydroxy-N8-(1,10-phenanthrolin-5-yl)octanediamide (PA) | Histone Deacetylases (HDAC), Ribonucleotide Reductase (RR) | 10.80 µM (HDAC), 9.34 µM (RR) | Dual inhibition for anticancer activity. nih.gov |

| Phenanthroline derivatives (general) | Acid Sphingomyelinase (ASM) | Activity dependent on hydrophobicity and Zn(II) affinity | Modulation of pathological targets in Alzheimer's disease. rsc.org |

While the phenanthroline ligand itself can interact with DNA, its metal complexes exhibit much more diverse and potent binding activities. researchgate.netnih.gov These complexes, particularly those of ruthenium(II), copper(II), and platinum(II), are extensively used as probes for DNA structure and as potential therapeutic agents. researchgate.netlibretexts.orgresearchgate.net The planar phenanthroline ligand facilitates binding to DNA primarily through intercalation, where it inserts between the base pairs of the DNA double helix. nih.govmdpi.com

The design of these DNA-interacting agents often involves modifying the phenanthroline ligand to enhance binding affinity or to introduce new functionalities, such as DNA cleavage capability. researchgate.netmaynoothuniversity.ie For example, attaching bulky or hydrogen-bonding groups to the phenanthroline ring system can influence whether the complex binds in the major or minor groove of DNA, or how strongly it intercalates. libretexts.org The isothiocyanate group on this compound provides a convenient point of attachment for such modifications, allowing researchers to tether the DNA-binding complex to other molecules, like cell-penetrating peptides or fluorescent reporters, to study nucleic acid interactions within a cellular context. The binding of these metal complexes often leads to detectable changes in their photophysical properties, such as luminescence, which can be exploited for sensing applications. rsc.orglibretexts.org

Future Directions and Emerging Research Avenues

Novel Synthetic Approaches and Functionalization Strategies

While the traditional synthesis of 5-isothiocyanato-1,10-phenanthroline typically involves the reduction of 5-nitro-1,10-phenanthroline (B1664666) to 5-amino-1,10-phenanthroline, followed by treatment with thiophosgene (B130339), researchers are exploring more efficient and safer routes. A significant limitation of existing methods is the reliance on hazardous reagents like thiophosgene and the challenges associated with the purification of intermediates. researchgate.net

Future synthetic strategies are likely to focus on: